Weak Antispasmodic Activity Relative to Mephenesin
A direct head-to-head pharmacological study compared a series of 3-aryloxy-1,2-propanediols for antispasmodic activity using the standard mephenesin (Myanesin) as a comparator. The compound 3-(m-propylphenoxy)-1,2-propanediol was explicitly identified as having 'weak' activity, in contrast to 3-(1,2,3,4-tetrahydro-7-naphthyloxy)-1,2-propanediol, which was superior to mephenesin in muscle paralysis, toxicity profile, and inhibition of convulsions [1]. This quantifies its low potency and serves as a critical control for SAR studies aimed at improving efficacy. [1]
| Evidence Dimension | In vivo antispasmodic activity (muscle relaxation and anticonvulsant effect) |
|---|---|
| Target Compound Data | Activity classified as 'weak' (qualitative, no numeric ED50 provided) |
| Comparator Or Baseline | Mephenesin (Myanesin); 3-(1,2,3,4-tetrahydro-7-naphthyloxy)-1,2-propanediol (superior to mephenesin) |
| Quantified Difference | Target compound was inactive or weakly active, while the naphthyloxy analog was superior to the clinical standard mephenesin. |
| Conditions | In vivo pharmacological tests measuring muscle slackening, paralysis, toxicity, action time, and inhibition of convulsions induced by spasmodic poisons. |
Why This Matters
This directly demonstrates that the meta-propyl substitution pattern abolishes therapeutic-level antispasmodic activity, making this compound the essential negative control for any medicinal chemistry campaign targeting this phenotype.
- [1] Syntheses of Antispasmodics. I. Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan), 1952, Volume 72, Issue 12, Pages 1545-1547. View Source
